2,2,4,4,6,6-Hexakis((2,2,3,3,4,4,5,5,6,6-decafluorohexyl)oxy)-2,2,4,4,6,6-hexahydro-1,3,5,2,4,6-triazatriphosphorine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4,4,6,6-Hexakis((2,2,3,3,4,4,5,5,6,6-decafluorohexyl)oxy)-2,2,4,4,6,6-hexahydro-1,3,5,2,4,6-triazatriphosphorine is a complex organophosphorus compound It is characterized by its unique structure, which includes multiple fluorinated alkyl groups attached to a triazatriphosphorine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,6,6-Hexakis((2,2,3,3,4,4,5,5,6,6-decafluorohexyl)oxy)-2,2,4,4,6,6-hexahydro-1,3,5,2,4,6-triazatriphosphorine typically involves the reaction of hexachlorocyclotriphosphazene with 2,2,3,3,4,4,5,5,6,6-decafluorohexanol in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates. The resulting product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,4,4,6,6-Hexakis((2,2,3,3,4,4,5,5,6,6-decafluorohexyl)oxy)-2,2,4,4,6,6-hexahydro-1,3,5,2,4,6-triazatriphosphorine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines or other reduced forms.
Substitution: The fluorinated alkyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2,2,4,4,6,6-Hexakis((2,2,3,3,4,4,5,5,6,6-decafluorohexyl)oxy)-2,2,4,4,6,6-hexahydro-1,3,5,2,4,6-triazatriphosphorine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Biology: The compound’s fluorinated groups make it useful in the study of fluorine-containing biomolecules and their interactions.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the development of specialty coatings and lubricants that require high performance under extreme conditions.
Wirkmechanismus
The mechanism of action of 2,2,4,4,6,6-Hexakis((2,2,3,3,4,4,5,5,6,6-decafluorohexyl)oxy)-2,2,4,4,6,6-hexahydro-1,3,5,2,4,6-triazatriphosphorine involves its interaction with molecular targets through its fluorinated alkyl groups. These interactions can affect the compound’s binding affinity and specificity for various targets, influencing its overall activity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexachlorocyclotriphosphazene: A precursor in the synthesis of the compound.
Fluorinated Phosphazenes: Compounds with similar structures but different fluorinated alkyl groups.
Triazatriphosphorine Derivatives: Compounds with variations in the substituents attached to the triazatriphosphorine core.
Uniqueness
2,2,4,4,6,6-Hexakis((2,2,3,3,4,4,5,5,6,6-decafluorohexyl)oxy)-2,2,4,4,6,6-hexahydro-1,3,5,2,4,6-triazatriphosphorine is unique due to its specific combination of fluorinated alkyl groups and triazatriphosphorine core. This combination imparts distinct properties, such as high thermal stability, resistance to chemical degradation, and the ability to form stable complexes with various molecules.
Eigenschaften
IUPAC Name |
2,2,4,4,6,6-hexakis(2,2,3,3,4,4,5,5,6,6-decafluorohexoxy)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H18F60N3O6P3/c37-7(38)19(61,62)31(85,86)25(73,74)13(49,50)1-100-106(101-2-14(51,52)26(75,76)32(87,88)20(63,64)8(39)40)97-107(102-3-15(53,54)27(77,78)33(89,90)21(65,66)9(41)42,103-4-16(55,56)28(79,80)34(91,92)22(67,68)10(43)44)99-108(98-106,104-5-17(57,58)29(81,82)35(93,94)23(69,70)11(45)46)105-6-18(59,60)30(83,84)36(95,96)24(71,72)12(47)48/h7-12H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYXYXSADZPFRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)OP1(=NP(=NP(=N1)(OCC(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(OCC(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H18F60N3O6P3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20881994 |
Source
|
Record name | Hexakis((4-difluoromethylperfluorobutyl)methoxy)cyclotriphosphazene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20881994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1821.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186406-48-4 |
Source
|
Record name | Hexakis((4-difluoromethylperfluorobutyl)methoxy)cyclotriphosphazene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20881994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.